3-benzyl-5-[(2-chloro-6-nitrobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-5-[(2-chloro-6-nitrobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a benzyl group, a chloro-nitrobenzyl sulfanyl group, and a methyl group attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-[(2-chloro-6-nitrobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.
Attachment of the Chloro-Nitrobenzyl Sulfanyl Group: This step involves the reaction of 2-chloro-6-nitrobenzyl chloride with a thiol group to form the sulfanyl linkage.
Methylation: The final step involves the methylation of the triazole ring using methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-benzyl-5-[(2-chloro-6-nitrobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-benzyl-5-[(2-chloro-6-nitrobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in microbial growth and inflammation.
Pathways Involved: Inhibition of enzyme activity, disruption of microbial cell walls, and modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-5-chloro-2-hydroxy-N-(2,4,6-trichloro-phenyl)-benzamide
- 3-benzyl-5-chloro-N-(2,6-dichloro-phenyl)-2-hydroxy-benzamide
- 3-benzyl-6-chloro-2-sulfanyl-4(3H)-quinazolinone
Uniqueness
3-benzyl-5-[(2-chloro-6-nitrobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C17H15ClN4O2S |
---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
3-benzyl-5-[(2-chloro-6-nitrophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C17H15ClN4O2S/c1-21-16(10-12-6-3-2-4-7-12)19-20-17(21)25-11-13-14(18)8-5-9-15(13)22(23)24/h2-9H,10-11H2,1H3 |
InChI Key |
YOIXHWGJQYEVGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=C(C=CC=C2Cl)[N+](=O)[O-])CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.